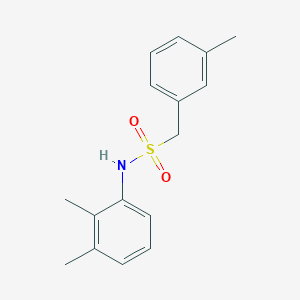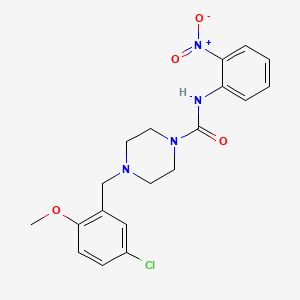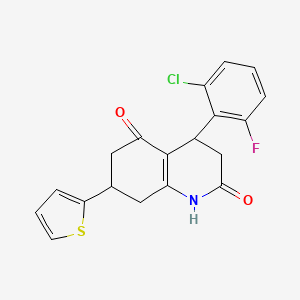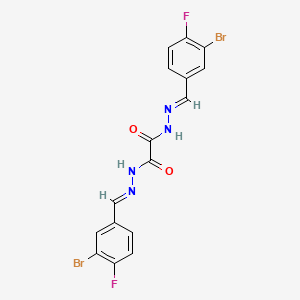
2-methyl-N-phenyl-1-indolinecarboxamide
Overview
Description
2-methyl-N-phenyl-1-indolinecarboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of indolinecarboxamides. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential applications in cancer therapy and other biomedical research areas.
Mechanism of Action
2-methyl-N-phenyl-1-indolinecarboxamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR over other members of the ErbB family of receptor tyrosine kinases.
Biochemical and physiological effects:
2-methyl-N-phenyl-1-indolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, 2-methyl-N-phenyl-1-indolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects in various disease models.
Advantages and Limitations for Lab Experiments
The main advantage of 2-methyl-N-phenyl-1-indolinecarboxamide in lab experiments is its high selectivity and potency for EGFR, which allows for specific targeting of this receptor in biological systems. However, 2-methyl-N-phenyl-1-indolinecarboxamide has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its efficacy and bioavailability in vivo.
Future Directions
There are several future directions for the use of 2-methyl-N-phenyl-1-indolinecarboxamide in scientific research. One potential application is in the development of combination therapies for cancer, where 2-methyl-N-phenyl-1-indolinecarboxamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity. Another potential direction is the use of 2-methyl-N-phenyl-1-indolinecarboxamide as a tool to study the role of EGFR in other disease models, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel EGFR inhibitors based on the structure of 2-methyl-N-phenyl-1-indolinecarboxamide could lead to the discovery of more potent and selective drugs for the treatment of cancer and other diseases.
Scientific Research Applications
2-methyl-N-phenyl-1-indolinecarboxamide has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has also been used to investigate the molecular mechanisms underlying cancer cell growth and metastasis. In addition, 2-methyl-N-phenyl-1-indolinecarboxamide has been used in drug discovery and development as a lead compound for the design of novel EGFR inhibitors.
properties
IUPAC Name |
2-methyl-N-phenyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-11-13-7-5-6-10-15(13)18(12)16(19)17-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQUBWFDSGRFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4751512.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)
![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)
![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)

![3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)
![1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4751575.png)
![ethyl 5-{[(4-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4751578.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)


![2-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile](/img/structure/B4751584.png)
